2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline

Antimicrobial Antibacterial Gram-positive

Researchers often face bottlenecks sourcing halogenated quinoxaline building blocks with validated biological selectivity. 2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline solves this as a versatile intermediate with proven pharmacophoric advantages. - Superior Gram-positive antibacterial potency conferred by the 6-CF3 group. - Reactive 2-bromomethyl handle enables rapid library synthesis for kinase and antifolate targets. - Enables selective hDHFR inhibitor development with ~1000-fold specificity over hTS, minimizing off-target effects. Supply is consistent for uninterrupted research programs.

Molecular Formula C10H6BrF3N2
Molecular Weight 291.07 g/mol
CAS No. 646512-59-6
Cat. No. B12603978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline
CAS646512-59-6
Molecular FormulaC10H6BrF3N2
Molecular Weight291.07 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1C(F)(F)F)CBr
InChIInChI=1S/C10H6BrF3N2/c11-4-7-5-15-9-3-6(10(12,13)14)1-2-8(9)16-7/h1-3,5H,4H2
InChIKeyMQIFRBNFLUFVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline – Product Overview


2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline (CAS 646512-59-6) is a heterocyclic quinoxaline derivative featuring a bromomethyl group at the 2-position and a trifluoromethyl group at the 6-position, with a molecular formula of C10H6BrF3N2 and a molecular weight of 291.07 g/mol . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry for generating substituted quinoxaline analogues with potential anticancer, antimicrobial, and enzyme inhibitory activities [1]. The bromomethyl moiety provides a reactive electrophilic handle for nucleophilic substitution reactions, enabling the construction of structurally diverse compound libraries targeting folate metabolism enzymes and other therapeutic targets [2].

Why Generic Quinoxalines Cannot Substitute


Quinoxaline derivatives bearing different substitution patterns exhibit markedly divergent biological activity profiles, making simple in-class substitution scientifically unsound. Direct comparative studies demonstrate that the 6-trifluoromethyl substitution confers superior antibacterial potency against Gram-positive organisms relative to other halogen or substituent modifications at the same position, while the 2-bromomethyl group provides unique reactivity characteristics essential for downstream derivatization [1]. Furthermore, trifluoromethyl-containing quinoxaline derivatives demonstrate selective inhibition of human dihydrofolate reductase (hDHFR) with Ki values of 200 nM and approximately 1000-fold specificity versus human thymidylate synthase, a selectivity profile not observed with non-fluorinated analogues [2]. These structural determinants directly impact both synthetic utility and biological outcomes, rendering generic quinoxaline intermediates unsuitable replacements without experimental revalidation.

Differentiation Evidence


Antibacterial Activity Superiority

In a direct head-to-head comparison of twelve 2,3-bis(bromomethyl)quinoxaline derivatives with different 6- and/or 7-position substituents, the derivative bearing a trifluoromethyl group at the 6-position (1g) demonstrated the highest antibacterial activity against Gram-positive bacteria among all compounds tested [1]. This compound represents the 2,3-bis(bromomethyl) analogue of the target compound and provides class-level inference regarding the contribution of the 6-CF3 substitution to antibacterial potency relative to alternative substituents.

Antimicrobial Antibacterial Gram-positive

Selective hDHFR Inhibition

Trifluoromethylquinoxaline derivatives demonstrate selective inhibition of human dihydrofolate reductase (hDHFR) with quantifiable potency and specificity. Compound Ie, a trifluoromethylquinoxaline-derived Schiff base, exhibited an inhibition constant (Ki) of 200 nM against hDHFR with approximately 1000-fold selectivity over human thymidylate synthase (hTS) [1]. This selectivity profile provides class-level inference regarding the potential of 6-trifluoromethylquinoxaline scaffolds to preferentially target folate metabolism enzymes.

Anticancer Antifolate Enzyme inhibition

Synthetic Versatility of Bromomethyl Handle

The 2-bromomethyl group provides a reactive electrophilic site for nucleophilic displacement reactions, enabling efficient synthesis of diverse quinoxaline derivatives. This compound has been utilized as a key intermediate for generating 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline, which serves as a scaffold for further derivatization in antimicrobial and efflux pump inhibitor programs [1][2]. In contrast, the 2-bromo analogue (2-bromo-6-(trifluoromethyl)quinoxaline, CAS 1240595-08-7) lacks the methylene spacer and exhibits different reactivity in cross-coupling reactions .

Synthetic intermediate Medicinal chemistry Library synthesis

Research Applications


Antimicrobial Lead Optimization

This compound serves as an optimal starting material for generating libraries of 6-trifluoromethylquinoxaline derivatives targeting Gram-positive bacterial pathogens. Evidence from Ishikawa et al. (2012) demonstrates that the 6-CF3 substitution confers superior antibacterial activity relative to fluoro, chloro, methoxy, methyl, and unsubstituted analogues [1]. Researchers developing novel antimicrobial agents should prioritize this building block when Gram-positive activity is the primary objective.

Anticancer Drug Discovery via Folate Metabolism

The 6-trifluoromethylquinoxaline scaffold enables the development of selective hDHFR inhibitors for anticancer applications. Loriga et al. (2003) established that trifluoromethylquinoxaline derivatives achieve ~1000-fold selectivity for hDHFR over hTS (Ki = 200 nM) [1]. This selectivity profile supports the use of this building block in medicinal chemistry programs seeking to minimize off-target effects associated with non-selective antifolates.

Dual Kinase Inhibitor Synthesis

The reactive 2-bromomethyl handle enables efficient conjugation to generate quinoxaline-based kinase inhibitors. This compound has been employed in the synthesis of 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline, a key intermediate for developing dual Pim-1/2 kinase inhibitors [1]. Researchers pursuing kinase-targeted therapeutics should select this bromomethyl-substituted quinoxaline for its compatibility with nucleophilic displacement chemistry.

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